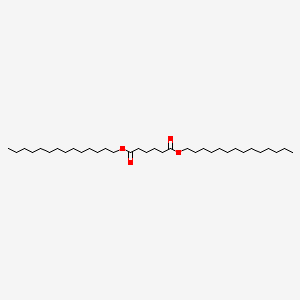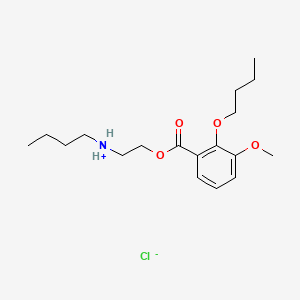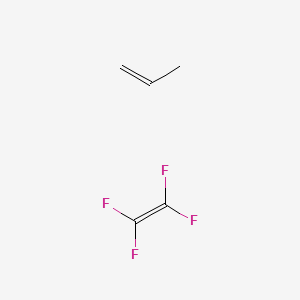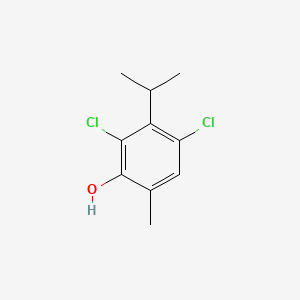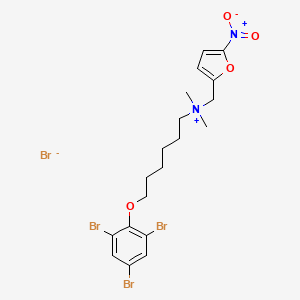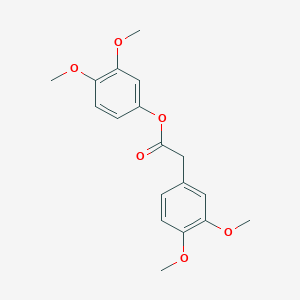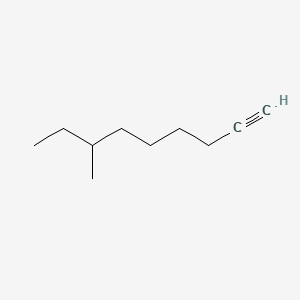![molecular formula C14H14ClN3O3S B15345929 2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide CAS No. 4793-61-7](/img/structure/B15345929.png)
2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide is a chemical compound with a complex structure that includes a benzylamino group, a chloro substituent, and a sulphamoyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Chlorination: The amino group is then chlorinated to introduce the chloro substituent.
Sulphamoylation: The sulphamoyl group is introduced through a reaction with a suitable sulphamoylating agent.
Benzylation: Finally, the benzyl group is introduced via a benzylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzylamino group can be oxidized to form corresponding N-oxides.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted benzamides.
科学的研究の応用
2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological macromolecules, while the chloro and sulphamoyl groups can participate in various interactions, including hydrophobic and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
- 2-[(Methyl)amino]-4-chloro-5-sulphamoylbenzamide
- 2-[(Ethyl)amino]-4-chloro-5-sulphamoylbenzamide
- 2-[(Phenyl)amino]-4-chloro-5-sulphamoylbenzamide
Uniqueness
2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide is unique due to the presence of the benzyl group, which can enhance its lipophilicity and ability to cross biological membranes. This can result in improved bioavailability and efficacy compared to similar compounds with different substituents.
特性
CAS番号 |
4793-61-7 |
|---|---|
分子式 |
C14H14ClN3O3S |
分子量 |
339.8 g/mol |
IUPAC名 |
2-(benzylamino)-4-chloro-5-sulfamoylbenzamide |
InChI |
InChI=1S/C14H14ClN3O3S/c15-11-7-12(18-8-9-4-2-1-3-5-9)10(14(16)19)6-13(11)22(17,20)21/h1-7,18H,8H2,(H2,16,19)(H2,17,20,21) |
InChIキー |
RHUWQQVQZFRKRU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC2=CC(=C(C=C2C(=O)N)S(=O)(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![diethyl 5-[(E)-(carbamoylhydrazinylidene)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B15345847.png)
![Cyclopentanone,2,5-bis[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-](/img/structure/B15345848.png)

